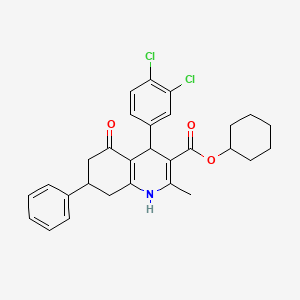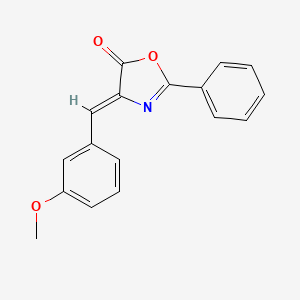
(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by a dodecyl chain attached to the nitrogen atom and a methoxyphenyl group attached to the prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of pyridine to form 4-methoxycinnamic acid . This intermediate is then converted to its acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with dodecylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of the double bond.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-dodecyl-3-(4-methoxyphenyl)propionamide.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Mechanism of Action
The exact mechanism of action of (2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxyphenyl group may play a role in binding to target proteins, while the dodecyl chain could influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-methoxycinnamic acid: Shares the methoxyphenyl group but lacks the dodecyl chain and amide functionality.
N-dodecylcinnamamide: Similar structure but without the methoxy group on the phenyl ring.
N-dodecyl-3-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both the dodecyl chain and the methoxyphenyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5466-80-8 |
|---|---|
Molecular Formula |
C22H35NO2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H35NO2/c1-3-4-5-6-7-8-9-10-11-12-19-23-22(24)18-15-20-13-16-21(25-2)17-14-20/h13-18H,3-12,19H2,1-2H3,(H,23,24)/b18-15+ |
InChI Key |
RTRCCWKMYONIMH-OBGWFSINSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11695060.png)
![Methyl 3-(1,4-dioxaspiro[4.5]dec-6-yl)propanoate](/img/structure/B11695063.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B11695077.png)

![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695093.png)
![Methyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695107.png)

![2,2'-{Benzene-1,4-diylbis[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methanediyl]}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11695111.png)

![2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11695134.png)

![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)
